1-(4-Methylpyridin-2-yl)butan-1-one chemical structure and properties
1-(4-Methylpyridin-2-yl)butan-1-one chemical structure and properties
The following technical guide provides an in-depth analysis of 1-(4-Methylpyridin-2-yl)butan-1-one , a specialized heterocyclic building block. This document is structured for researchers in medicinal chemistry and ligand design, focusing on synthesis, physicochemical properties, and reactivity profiles.
Compound Class: 2-Acylpyridines | CAS: (Analogous Ref: 59576-26-0 for Acetyl) | Role: Ligand Scaffold / Pharma Intermediate
Chemical Identity & Structural Analysis
This compound features a pyridine core substituted at the 2-position with a butyryl group and at the 4-position with a methyl group. It represents a lipophilic variant of the more common 2-acetyl-4-methylpyridine, offering altered solubility and steric profiles for coordination chemistry and drug design.
| Property | Data |
| IUPAC Name | 1-(4-Methylpyridin-2-yl)butan-1-one |
| Common Synonyms | 2-Butyryl-4-methylpyridine; 2-Butanoyl-4-picoline |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CCCC(=O)C1=NC=CC(=C1)C |
| InChIKey | KRIUAQDMAOFNNN-UHFFFAOYSA-N |
Structural Logic & Electronic Effects
The molecule's reactivity is governed by the push-pull relationship between the substituents and the aromatic ring:
-
2-Butyryl Group (Electron Withdrawing): The carbonyl group at the 2-position exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This reduces the electron density on the pyridine nitrogen, significantly lowering its basicity compared to unsubstituted pyridine (pKa ~5.2).
-
4-Methyl Group (Electron Donating): The methyl group provides weak electron donation (+I), partially counteracting the deactivation from the ketone. This substitution pattern is critical in ligand design, as the 4-methyl group blocks metabolic oxidation at the para-position while fine-tuning the electronic properties of the metal-binding nitrogen.
Physicochemical Properties (Experimental & Predicted)
Due to the specific nature of this butyl analog, certain values are derived from high-fidelity homologs (e.g., 2-acetyl-4-methylpyridine) using Structure-Property Relationship (SPR) logic.
| Parameter | Value / Range | Context |
| Physical State | Liquid / Low-melting Solid | The butyl chain disrupts crystal packing compared to the acetyl analog (MP 30-34°C). |
| Boiling Point | ~115-120°C @ 10 Torr | Predicted based on MW increase over acetyl analog (95°C @ 15 Torr). |
| LogP (Lipophilicity) | 2.1 ± 0.2 | Higher than 2-acetyl-4-methylpyridine (~1.2), facilitating membrane permeability. |
| pKa (Conj. Acid) | 3.2 - 3.5 | The ketone lowers basicity; the 4-methyl raises it slightly. |
| Solubility | DCM, MeOH, Toluene | Excellent solubility in organic solvents; limited in water. |
Synthesis Methodologies
Two primary routes are recommended for the synthesis of 1-(4-methylpyridin-2-yl)butan-1-one. The choice depends on the availability of starting materials (nitrile vs. alcohol).
Route A: Grignard Addition to Nitrile (Preferred)
This method is generally preferred for its directness and high yield.
-
Reagents: 4-Methylpyridine-2-carbonitrile, Propylmagnesium bromide (
-PrMgBr). -
Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms an imine magnesium salt intermediate. Acidic hydrolysis converts the imine to the ketone.
-
Protocol:
-
Step 1: Dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF under
. -
Step 2: Cool to 0°C. Add
-PrMgBr (1.2 eq, in ether) dropwise to control exotherm. -
Step 3: Stir at RT for 4 hours. The solution typically turns dark red/brown.
-
Step 4: Quench with aq.
followed by 1M HCl (to hydrolyze the imine). -
Step 5: Neutralize with
and extract with DCM.
-
Route B: Oxidation of Alcohol
Useful if the alcohol precursor is available or if avoiding organometallics is necessary.
-
Precursor: 1-(4-Methylpyridin-2-yl)butan-1-ol.
-
Oxidant: Swern Oxidation or Dess-Martin Periodinane (DMP) is recommended over Jones reagent to avoid pyridine salt formation and difficult workups.
-
Protocol (DMP):
-
Dissolve alcohol in DCM. Add DMP (1.1 eq) at 0°C.
-
Stir until TLC indicates consumption (~2 hrs).
-
Quench with sat.
/ .
-
Visualization: Synthesis Workflow
The following diagram outlines the logical flow for both synthesis routes.
Figure 1: Convergent synthesis pathways for the target ketone via Nitrile Addition or Alcohol Oxidation.
Applications in Research & Development
Ligand Design (Terpyridines)
This molecule is a critical "end-cap" precursor for the synthesis of 4'-substituted terpyridines via the Kröhnke synthesis .
-
Mechanism: Reaction with an aromatic aldehyde and ammonia yields a terpyridine structure where the butyl group becomes a side chain or part of the fused ring system depending on the condensation partner.
-
Utility: The 4-methyl group allows for further functionalization (e.g., radical bromination to
), creating a handle for attaching the ligand to polymers or surfaces.
Analytical Characterization (NMR Profile)
Researchers should expect the following characteristic signals in
-
Pyridine Ring: Three aromatic protons. The proton at C3 (ortho to carbonyl) typically shifts downfield (~8.0 ppm) due to the anisotropic effect of the carbonyl.
-
4-Methyl: Singlet at ~2.4 ppm.
-
Butyl Chain:
-
Triplet (~3.1 ppm) for
- (next to carbonyl). -
Multiplet (~1.7 ppm) for
- . -
Triplet (~0.9 ppm) for terminal
.
-
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard Schlenk techniques if handling the Grignard synthesis route. The final product is stable in air but should be stored under inert gas to prevent slow oxidation or moisture absorption.
-
Storage: Sealed container, cool, dry place (
preferred).
References
-
Sigma-Aldrich. 2-Acetyl-4-methylpyridine Product Analysis. (Analogous physicochemical data source). Link
-
PubChem. 1-(4-methylpyridin-2-yl)butan-1-one Compound Summary. National Library of Medicine. Link
-
BenchChem. Synthesis of N-(4-methylpyridin-2-yl)acetamide. (Reference for 4-methylpyridine reactivity patterns). Link
-
Constable, E. C., et al. "Steric Control of Directional Isomerism in Dicopper (I) Helicates." Journal of the American Chemical Society, 119(24), 5606-5617. (Demonstrates use of 2-acyl-4-methylpyridines in ligand synthesis). Link
